N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine
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Description
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-(methyl-d3)-2-cyanoethylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 290.341. The purity is usually 95%.
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Scientific Research Applications
Potential Research Application Insights
While the specific compound was not directly mentioned, research into similar chemical structures and functionalities can provide insight into potential applications. For example:
Kinetics and Mechanism Studies : Research on the kinetics and mechanisms of similar compounds, such as nitrogenous disinfection by-products, offers insights into how these compounds react under different conditions, which is crucial for environmental chemistry and water treatment technologies (Sharma, 2012).
Biopolymer Modification : Chemical modification of biopolymers, as seen in xylan derivatives studies, showcases the application potential of chemical compounds in creating new materials with specific properties. This is relevant for drug delivery systems and materials science (Petzold-Welcke et al., 2014).
Neuropharmacology : The study of compounds like N,N-dimethyltryptamine and their interactions with the central nervous system can offer a framework for understanding the potential neuropharmacological applications of various chemical compounds (Carbonaro & Gatch, 2016).
Amyloid Imaging in Alzheimer's Disease : Research on amyloid imaging ligands demonstrates the importance of chemical compounds in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
Properties
IUPAC Name |
3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVXHZDHACRNQ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.